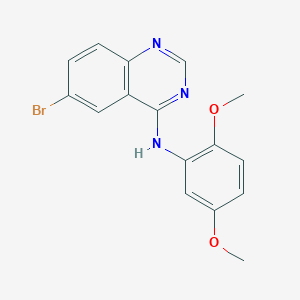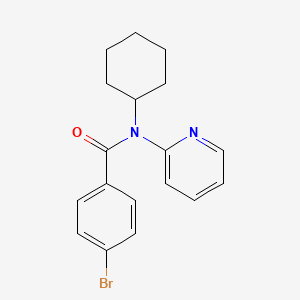![molecular formula C20H24BrN3O3S B3470521 2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3470521.png)
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(pyridin-4-ylmethyl)acetamide
Vue d'ensemble
Description
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, a cyclohexylamino group, and a pyridinylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Formation of the Bromophenyl Sulfonyl Intermediate: The bromophenyl sulfonyl intermediate can be synthesized by reacting 4-bromobenzenesulfonyl chloride with an appropriate amine under basic conditions.
Cyclohexylamino Intermediate: The cyclohexylamino group is introduced by reacting cyclohexylamine with the bromophenyl sulfonyl intermediate.
Pyridinylmethyl Acetamide Formation: The final step involves the reaction of the cyclohexylamino intermediate with pyridin-4-ylmethylamine and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(pyridin-4-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(pyridin-4-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the bromophenyl group can participate in π-π stacking interactions. The cyclohexylamino group can enhance the compound’s binding affinity through hydrophobic interactions, and the pyridinylmethyl group can engage in hydrogen bonding with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(pyridin-4-ylmethyl)acetamide
- 2-[(4-fluorophenyl)sulfonyl-cyclohexylamino]-N-(pyridin-4-ylmethyl)acetamide
- 2-[(4-methylphenyl)sulfonyl-cyclohexylamino]-N-(pyridin-4-ylmethyl)acetamide
Uniqueness
The presence of the bromophenyl group in 2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(pyridin-4-ylmethyl)acetamide imparts unique electronic properties that can influence its reactivity and binding interactions. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O3S/c21-17-6-8-19(9-7-17)28(26,27)24(18-4-2-1-3-5-18)15-20(25)23-14-16-10-12-22-13-11-16/h6-13,18H,1-5,14-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVIRZXQWQDTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3470439.png)
![N-(furan-2-ylmethyl)-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B3470444.png)
![cyclohexyl [5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3470452.png)


![3,6-DIETHYL 4-{[(PYRIDIN-3-YL)METHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B3470479.png)


![N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]acetamide](/img/structure/B3470497.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3470503.png)
![2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3470511.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3470523.png)
![ethyl 4-[2-[benzyl-(4-fluorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate](/img/structure/B3470531.png)
![4-chloro-N-cyclohexyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3470535.png)
